Bicycloheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

12622-04-7 |

|---|---|

Molecular Formula |

C14H26 |

Molecular Weight |

194.36 g/mol |

IUPAC Name |

cycloheptylcycloheptane |

InChI |

InChI=1S/C14H26/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h13-14H,1-12H2 |

InChI Key |

ARUKYTASOALXFG-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)C2CCCCCC2 |

Canonical SMILES |

C1CCCC(CC1)C2CCCCCC2 |

Other CAS No. |

23183-11-1 |

Synonyms |

BICYCLOHEPTANE |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the IUPAC Nomenclature and Stereochemistry of Norbornane

For Researchers, Scientists, and Drug Development Professionals

Introduction

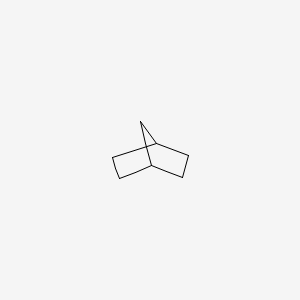

Norbornane (B1196662), with the systematic IUPAC name bicyclo[2.2.1]heptane, is a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂.[1][2][3] Its rigid, cage-like structure, derived from a cyclohexane (B81311) ring bridged by a methylene (B1212753) group between carbons 1 and 4, results in significant ring strain and unique stereochemical properties.[1] This structural rigidity makes norbornane and its derivatives invaluable scaffolds in medicinal chemistry, polymer science, and as model systems for studying reaction mechanisms and stereoselectivity.[1] A thorough understanding of its nomenclature and stereochemistry is paramount for unambiguous communication and the rational design of novel molecules. This guide provides an in-depth overview of the IUPAC naming conventions and the nuanced stereochemical descriptors pertinent to the norbornane framework.

IUPAC Nomenclature of the Norbornane Scaffold

The systematic naming of norbornane and its derivatives follows the IUPAC rules for bicyclic alkanes. The name bicyclo[2.2.1]heptane itself provides a concise description of the molecular architecture.[4][5]

-

bicyclo : This prefix indicates that the compound contains two rings sharing two or more common atoms.[4]

-

[2.2.1] : These numbers, enclosed in square brackets and separated by periods, represent the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons. The numbers are listed in descending order.[4][6] In norbornane, there are two bridges of two carbons (C2-C3 and C5-C6) and one bridge of a single carbon (C7).

-

heptane : This is the parent alkane name, indicating a total of seven carbon atoms in the bicyclic system.[4]

Numbering the Norbornane Skeleton

The numbering of the norbornane ring system follows a specific set of rules to ensure consistency:

-

Bridgehead Carbons : Numbering begins at one of the two bridgehead carbons, which are the carbons common to both rings. This carbon is designated as C1.[6]

-

Longest Path : The numbering proceeds along the longest path to the second bridgehead carbon. In norbornane, there are two two-carbon paths; either can be chosen.

-

Second Longest Path : After reaching the second bridgehead carbon (C4), the numbering continues back to the first bridgehead carbon along the next longest path.

-

Shortest Path : Finally, the shortest bridge is numbered. In norbornane, this is the single-carbon methylene bridge, which is numbered C7.[6]

When substituents are present, the numbering should be chosen to give the substituents the lowest possible locants.

Stereochemistry of Norbornane Derivatives

The rigid, three-dimensional structure of norbornane gives rise to several important stereochemical relationships, which are described using specific terminology.

Endo and Exo Isomerism

Substituents on the norbornane ring at the C2, C3, C5, and C6 positions can exist as one of two diastereomers, designated as endo or exo. This isomerism is a critical feature in determining the reactivity and biological activity of norbornane derivatives.

-

Exo : The substituent is on the opposite side of the ring from the one-carbon (C7) bridge. It can be considered anti to the longest bridge.[7]

-

Endo : The substituent is on the same side of the ring as the one-carbon (C7) bridge. It can be considered syn to the longest bridge.[7]

The exo isomer is generally the thermodynamically more stable of the two due to reduced steric hindrance.[8][9] However, in certain reactions, such as the Diels-Alder reaction, the endo product is often the kinetically favored product.[9]

Syn and Anti Descriptors

The terms syn and anti are used to describe the relative stereochemistry of substituents on the C7 bridge.

-

Syn : The substituent at C7 is on the same side as the double bond in norbornene, or in relation to the C2-C3 path being considered.

-

Anti : The substituent at C7 is on the opposite side of the double bond in norbornene, or in relation to the C2-C3 path.

Cahn-Ingold-Prelog (R/S) Nomenclature

Chiral centers within a substituted norbornane are assigned an absolute configuration (R or S) using the Cahn-Ingold-Prelog (CIP) priority rules.

Step-by-Step Application to exo-2-Bromonorbornane:

-

Identify the Chiral Center : In exo-2-bromonorbornane, the chiral center is C2.

-

Assign Priorities to Substituents :

-

Priority 1 : The bromine atom has the highest atomic number.

-

Priority 2 : C1 (the bridgehead carbon) is attached to C2, C6, and C7.

-

Priority 3 : C3 is attached to C2, C4, and two hydrogen atoms.

-

Priority 4 : The hydrogen atom on C2 has the lowest atomic number.

-

-

Orient the Molecule : The molecule is oriented so that the lowest priority substituent (the hydrogen at C2) is pointing away from the viewer.

-

Determine the Direction of Priority : With the lowest priority group in the back, the direction from priority 1 to 2 to 3 is traced. In the case of (1R,2R,4S)-exo-2-bromonorbornane, this is a clockwise direction, so the configuration at C2 is R.

Data Presentation: Comparison of Endo and Exo Isomers

The stereochemical differences between endo and exo isomers lead to distinct physical and chemical properties. These differences are particularly evident in their spectroscopic data, especially ¹H NMR.

| Property | endo-Norborneol | exo-Norborneol (Isoborneol) | Reference(s) |

| Thermodynamic Stability | Less stable | More stable | [8][9] |

| ¹H NMR (Proton at C2) | Higher field (more shielded) | Lower field (less shielded) | [10][11] |

| ¹H NMR (Coupling) | Less complex splitting pattern | More complex splitting (quintet or multiplet) | [10] |

| Reactivity in ROMP | Generally less reactive | Generally more reactive | [12] |

Experimental Protocols

A classic experiment that highlights the stereochemistry of the norbornane system is the reduction of camphor (B46023) to borneol and isoborneol (B83184).

Experimental Protocol: Reduction of Camphor

Objective: To reduce the ketone in camphor to a secondary alcohol, yielding a mixture of the diastereomers isoborneol (exo) and borneol (endo).

Materials:

-

Camphor (100 mg)

-

Methanol (B129727) (0.5 mL)

-

Sodium borohydride (B1222165) (NaBH₄) (100 mg)

-

Ice-cold water (3 mL)

-

Dichloromethane (B109758) (CH₂Cl₂) or Methyl t-butyl ether (MTBE) (5 mL)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Erlenmeyer flasks, Hirsch funnel, suction flask, and other standard laboratory glassware.

Procedure:

-

Dissolve 100 mg of camphor in 0.5 mL of methanol in a 10 mL Erlenmeyer flask with stirring.[1]

-

Cautiously add 100 mg of sodium borohydride in small portions.[1]

-

After the addition is complete, gently boil the solution for 2 minutes, adding methanol dropwise to replace any that evaporates.[1]

-

Cool the flask and slowly add 3 mL of ice-cold water. A white solid precipitate should form.[1]

-

Collect the solid product by suction filtration using a Hirsch funnel and allow it to dry by drawing air through the solid for several minutes.[1][13]

-

Dissolve the dried solid in 5 mL of a suitable organic solvent like dichloromethane or methyl t-butyl ether.[1]

-

Dry the organic solution with anhydrous sodium sulfate.[1][13]

-

Transfer the dried solution to a clean, dry flask and evaporate the solvent under vacuum.[1]

-

The resulting solid is a mixture of isoborneol and borneol. The product can be characterized by its melting point and spectroscopic methods (e.g., ¹H NMR, IR, GC-MS) to determine the ratio of the exo and endo isomers.[13][14]

Stereochemical Outcome:

The reduction of camphor with sodium borohydride typically yields isoborneol (the exo product) as the major product.[13][15] This is due to the steric hindrance from the gem-dimethyl groups on the C7 bridge, which blocks the exo face of the carbonyl group. Consequently, the hydride reagent (BH₄⁻) preferentially attacks from the less sterically hindered endo face, leading to the formation of the exo-alcohol.[13][15]

Conclusion

The norbornane framework presents a fascinating case study in IUPAC nomenclature and stereochemistry. Its rigid structure not only gives rise to distinct and often separable stereoisomers but also profoundly influences the stereochemical course of chemical reactions. A firm grasp of the endo/exo and syn/anti descriptors, along with the systematic application of IUPAC numbering and the Cahn-Ingold-Prelog rules, is essential for scientists working with these versatile bicyclic systems. This guide provides the foundational knowledge required to confidently navigate the complexities of norbornane chemistry and to effectively communicate structural information in research and development settings.

References

- 1. spectrum.troy.edu [spectrum.troy.edu]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. Nomenclature of Cyclic Hydrocarbons, Aromatic & Bicyclo Compounds | AESL [aakash.ac.in]

- 4. Naming Bicyclic Compounds | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Bicyclic molecule - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. echemi.com [echemi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. odinity.com [odinity.com]

- 14. studylib.net [studylib.net]

- 15. cerritos.edu [cerritos.edu]

Synthesis of Bicyclo[2.2.1]heptane via Diels-Alder Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane scaffold, also known as the norbornane (B1196662) framework, is a vital structural motif in organic chemistry and medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutics and complex molecules.[1] The most prominent and efficient method for constructing this bicyclic system is the Diels-Alder reaction, a powerful [4+2] cycloaddition. This technical guide provides an in-depth overview of the synthesis of bicyclo[2.2.1]heptane via the Diels-Alder reaction, focusing on the mechanism, experimental protocols, and applications in drug development.

The Core Reaction: Cyclopentadiene (B3395910) and Maleic Anhydride (B1165640)

A classic and widely studied example of the Diels-Alder reaction for the synthesis of a bicyclo[2.2.1]heptane derivative is the reaction between cyclopentadiene (the diene) and maleic anhydride (the dienophile).[2] This reaction is highly efficient and stereoselective, typically favoring the formation of the endo isomer.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction is a concerted cycloaddition, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state.[3] The diene must adopt an s-cis conformation for the reaction to proceed. Cyclopentadiene is particularly reactive because it is permanently locked in this necessary conformation.[4] Maleic anhydride is an excellent dienophile due to the electron-withdrawing nature of its carbonyl groups, which makes the double bond electron-poor and thus a good target for the π electrons of the diene.[4]

A key stereochemical feature of the Diels-Alder reaction with cyclic dienes is the formation of endo and exo products. The endo product is the one where the substituents on the dienophile are oriented towards the larger (six-membered) ring of the bicyclic system.[4] In the reaction of cyclopentadiene and maleic anhydride, the endo adduct is the major product, not because it is the more stable isomer, but because it is formed faster (the kinetic product).[5] This preference is explained by secondary orbital interactions between the p-orbitals of the carbonyl groups of the dienophile and the developing π-bond at the back of the diene in the transition state.

dot

Caption: General mechanism of the Diels-Alder reaction.

Experimental Protocols

The synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride is a common undergraduate organic chemistry experiment due to its high yield and relatively simple procedure.

Preparation of Cyclopentadiene

Cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction with itself to form dicyclopentadiene. Therefore, cyclopentadiene monomer must be freshly prepared by "cracking" the dimer. This is achieved through a retro-Diels-Alder reaction by fractional distillation of dicyclopentadiene.[6][7] The dimer is heated, and the lower-boiling monomer (b.p. 41-42 °C) is collected in a receiver cooled in an ice bath.[7]

Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride*

The following is a representative experimental protocol. Specific quantities and solvents may vary.

-

Dissolution of Dienophile: Maleic anhydride is dissolved in a suitable solvent, such as ethyl acetate, often with gentle heating.[6][7] A co-solvent like ligroin or hexane (B92381) is then added.[6]

-

Reaction Mixture Cooling: The solution containing maleic anhydride is thoroughly cooled in an ice-water bath.[6]

-

Addition of Diene: The freshly prepared, cold cyclopentadiene is added to the cooled maleic anhydride solution.[7] The reaction is exothermic, so slow addition and efficient cooling are important.[8]

-

Crystallization: The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will often begin to crystallize out of the solution.[8] The flask is typically left in the ice bath to maximize crystal formation.

-

Isolation and Purification: The crystalline product is collected by suction filtration.[9] Recrystallization from a suitable solvent system, such as dichloromethane (B109758) and petroleum ether, can be performed to obtain a purer product.[9]

dot

Caption: Experimental workflow for the synthesis.

Quantitative Data

The reaction between cyclopentadiene and maleic anhydride is known for its high efficiency. The following table summarizes typical quantitative data for this reaction.

| Parameter | Value | Reference(s) |

| Product | cis-Norbornene-5,6-endo-dicarboxylic anhydride | [2] |

| Molecular Weight | 164.16 g/mol | [7] |

| Melting Point | 164-165 °C | [9] |

| Typical Yield | ~92% | [10] |

| Stereoselectivity | Predominantly endo | [4][5] |

Applications in Drug Development

The rigid bicyclo[2.2.1]heptane framework is an attractive scaffold in medicinal chemistry for several reasons:

-

Structural Rigidity: The locked boat conformation provides a predictable three-dimensional arrangement of substituents, which can lead to highly specific interactions with biological targets.[1]

-

Chirality: The bicyclo[2.2.1]heptane skeleton can be readily functionalized to create chiral molecules, allowing for the development of enantiomerically pure drugs.[1]

-

Bioisosterism: Bicyclic motifs are increasingly used as bioisosteres for aromatic rings in drug discovery, offering improved pharmacokinetic properties.[11]

Numerous bioactive molecules and drug candidates incorporate the bicyclo[2.2.1]heptane core. For instance, derivatives of this scaffold have been investigated as potent and selective prostaglandin (B15479496) D2 receptor antagonists for the treatment of allergic diseases.[12] Additionally, azabicyclo[2.2.1]heptane derivatives have shown promise in the development of selective sigma-2 receptor agonists for potential applications in the central nervous system.[13] The bicyclo[2.2.1]heptane moiety has also been incorporated into CXCR2 selective antagonists with potential applications in cancer therapy.[11]

dot

Caption: Role of bicycloheptane in drug development.

Conclusion

The Diels-Alder reaction provides a powerful and stereoselective method for the synthesis of the bicyclo[2.2.1]heptane framework. The reaction of cyclopentadiene and maleic anhydride serves as a quintessential example, reliably producing the endo adduct in high yield. The unique structural features of the bicyclo[2.2.1]heptane core, particularly its rigidity and defined stereochemistry, make it a valuable scaffold for the design of novel therapeutic agents. As such, a thorough understanding of its synthesis and properties is crucial for researchers in organic synthesis and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. studylib.net [studylib.net]

- 7. chem.latech.edu [chem.latech.edu]

- 8. unwisdom.org [unwisdom.org]

- 9. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 10. Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report - Edubirdie [edubirdie.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Physical and Chemical Properties of Bicyclo[2.2.1]heptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.2.1]heptane, also known as norbornane, is a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂. Its rigid, strained ring structure imparts unique physical and chemical properties that make it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of bicyclo[2.2.1]heptane, detailed experimental protocols for its analysis, and a summary of its key reactions. The strategic incorporation of the bicyclo[2.2.1]heptane motif can significantly influence the conformational rigidity, metabolic stability, and pharmacokinetic profile of drug candidates.

Physical Properties

Bicyclo[2.2.1]heptane is a white, crystalline solid at room temperature.[1] Its bridged structure results in a compact and highly symmetric molecule, leading to a relatively high melting point for a low molecular weight hydrocarbon. The inherent ring strain in the bicyclic system is a defining feature that governs many of its properties.[2][3]

Tabulated Physical Properties

The following table summarizes the key physical properties of bicyclo[2.2.1]heptane.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂ | [4] |

| Molecular Weight | 96.17 g/mol | [1] |

| Melting Point | 85-88 °C | [5][6] |

| Boiling Point | 112.6 °C at 760 mmHg | [5] |

| Density | 0.914 g/cm³ | [6] |

| Vapor Pressure | 33 mmHg | [7][8] |

| Appearance | White solid | [1] |

Chemical Properties and Reactivity

The chemistry of bicyclo[2.2.1]heptane is largely dictated by its significant ring strain, estimated to be around 17.2 kcal/mol.[9] This strain makes the molecule susceptible to ring-opening reactions under certain conditions.[10][11][12] However, the caged structure also provides considerable steric hindrance, influencing the stereochemical outcome of its reactions.

Key Chemical Characteristics

-

Ring Strain: The boat conformation of the six-membered ring and the bridging methylene (B1212753) group create substantial angle and torsional strain.[2][3] This stored energy can be released in ring-opening reactions.[10][11][12]

-

Reactivity at Bridgehead Carbons: Reactions involving the formation of carbocations at the bridgehead positions are generally disfavored due to the inability to achieve planarity (Bredt's rule).[13]

-

Stereochemistry: The rigid framework allows for precise control over the stereochemistry of substituents, with exo and endo isomers exhibiting distinct reactivity.[3] The exo position is generally more sterically accessible.

-

Radical Reactions: Free radical reactions can proceed at the bridgehead positions, although abstraction of a bridgehead hydrogen can be inhibited.[13]

Experimental Protocols

Determination of Physical Properties

3.1.1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid bicyclo[2.2.1]heptane transitions to a liquid.

-

Methodology:

-

A small, finely powdered sample of bicyclo[2.2.1]heptane is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

3.1.2. Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of liquid bicyclo[2.2.1]heptane equals the atmospheric pressure.

-

Methodology:

-

A sample of bicyclo[2.2.1]heptane is placed in a distillation flask.

-

The flask is heated to bring the sample to a boil.

-

The temperature of the vapor that distills is measured with a thermometer placed at the vapor outlet.

-

The constant temperature observed during distillation is recorded as the boiling point.

-

3.1.3. Density Determination (Pycnometer Method)

-

Objective: To determine the mass per unit volume of bicyclo[2.2.1]heptane.

-

Methodology:

-

The mass of a clean, dry pycnometer (a flask of a known volume) is determined.

-

The pycnometer is filled with bicyclo[2.2.1]heptane (in its liquid state) and its mass is measured.

-

The mass of the bicyclo[2.2.1]heptane is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Spectroscopic Analysis

The rigid structure of bicyclo[2.2.1]heptane and its derivatives gives rise to characteristic spectroscopic signatures.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4][14]

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Approximately 5-10 mg of the bicyclo[2.2.1]heptane sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]

-

¹H NMR Acquisition: A standard single-pulse ¹H NMR spectrum is acquired. The rigid, caged structure leads to complex splitting patterns due to long-range coupling.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to determine the number of unique carbon environments.

3.2.2. Infrared (IR) Spectroscopy [14]

-

Objective: To identify the functional groups present in the molecule. For the parent bicyclo[2.2.1]heptane, this primarily involves C-H stretching and bending vibrations.

-

Sample Preparation (Thin Film Method): A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film.[14]

-

Spectrum Acquisition: The IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

3.2.3. Mass Spectrometry (MS) [2][4]

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC-MS).[4]

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used.[4]

-

Fragmentation: The mass spectrum of bicyclo[2.2.1]heptane shows characteristic fragmentation patterns resulting from the cleavage of its strained ring system.

Synthesis of Bicyclo[2.2.1]heptane Derivatives

The most common method for synthesizing the bicyclo[2.2.1]heptane core is the Diels-Alder reaction.[5]

3.3.1. Diels-Alder Reaction of Cyclopentadiene (B3395910) and a Dienophile

-

Objective: To construct the bicyclo[2.2.1]heptene skeleton, which can then be hydrogenated to bicyclo[2.2.1]heptane.

-

Methodology:

-

Cyclopentadiene (the diene) is freshly prepared by cracking its dimer, dicyclopentadiene.

-

The dienophile (e.g., maleic anhydride, acrolein) is dissolved in a suitable solvent (e.g., ethyl acetate, dichloromethane).

-

The freshly distilled cyclopentadiene is added to the solution of the dienophile, often at a low temperature to control the exothermic reaction.

-

The reaction mixture is stirred for a specified time at a controlled temperature.

-

The product is isolated by filtration (if a solid) or by extraction and purification via column chromatography or recrystallization.

-

Visualizations

Synthesis of a Bicyclo[2.2.1]heptane Derivative

The following diagram illustrates the general workflow for the synthesis of a bicyclo[2.2.1]heptane derivative via a Diels-Alder reaction, followed by a subsequent modification.

References

- 1. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. Bicyclo(2.2.1)heptane | C7H12 | CID 9233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Bicycloheptane as a Bridged Bicyclic Hydrocarbon Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane framework, commonly known as norbornane, represents a pivotal structural motif in medicinal chemistry and drug discovery. Its rigid, conformationally constrained three-dimensional structure provides a unique platform for the precise spatial orientation of functional groups, enabling optimized interactions with biological targets. This technical guide offers a comprehensive overview of the bicycloheptane core, encompassing its physicochemical properties, synthesis, spectral analysis, and its role in modulating key signaling pathways.

Core Structural and Physicochemical Properties

The defining feature of the bicyclo[2.2.1]heptane scaffold is its bridged structure, which locks the six-membered ring into a strained boat conformation. This rigidity imparts a high degree of steric predictability, a crucial attribute in rational drug design.

Table 1: Physicochemical Properties of Bicyclo[2.2.1]heptane and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (mmHg) | logP |

| Bicyclo[2.2.1]heptane (Norbornane) | C₇H₁₂ | 96.17 | 88 | - | 33.0[1] | - |

| Bicyclo[2.2.1]heptane-2-carboxylic acid | C₈H₁₂O₂ | 140.18 | 40 | 134-136 (at 16 mmHg)[2] | - | - |

| 2,2-Dichlorobicyclo[2.2.1]heptane | C₇H₁₀Cl₂ | 165.06 | - | - | - | 3.1[3] |

| 1,7,7-Trimethylbicyclo[2.2.1]heptane (Bornane) | C₁₀H₁₈ | 138.25 | - | 170-180 (estimated) | - | ~3.5[4] |

Table 2: Structural Parameters of the Bicyclo[2.2.1]heptane Core

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.539 |

| C2-C3 | 1.539 |

| C1-C6 | 1.539 |

| C1-C7 | 1.556 |

| C-H (average) | 1.09 |

| **Bond Angles (°) ** | |

| C1-C7-C4 | 93.1 |

| C2-C1-C6 | 106.9 |

| C1-C2-C3 | 103.5 |

Note: Bond lengths and angles can vary slightly with substitution.

Synthesis of the this compound Scaffold

The primary and most efficient method for constructing the bicyclo[2.2.1]heptane core is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.

This protocol outlines the general procedure for the reaction between cyclopentadiene (B3395910) (the diene) and an α,β-unsaturated carbonyl compound (the dienophile).

Materials:

-

Freshly distilled cyclopentadiene

-

Dienophile (e.g., acrolein, methyl acrylate)

-

Anhydrous diethyl ether or dichloromethane

-

Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the thermal cracking of its dimer, dicyclopentadiene. This is typically done by heating the dimer and collecting the monomer by fractional distillation. The freshly distilled cyclopentadiene should be kept cold and used promptly as it readily dimerizes at room temperature.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the dienophile (1.0 equivalent) in the chosen anhydrous solvent and cool the solution to 0 °C using an ice bath.

-

Addition of Diene: Slowly add the freshly distilled cyclopentadiene (1.1 equivalents) to the stirred solution of the dienophile over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to separate the endo and exo isomers, or by distillation.

Note: The use of a Lewis acid catalyst can enhance the reaction rate and selectivity, particularly for less reactive dienophiles.

Spectroscopic Characterization

The rigid nature of the this compound scaffold gives rise to distinct and often complex NMR spectra, while its fragmentation in mass spectrometry provides valuable structural information.

Key Interpretive Features for the Bicyclo[2.2.1]heptane Scaffold:

-

¹H NMR:

-

Bridgehead Protons (H1, H4): These typically appear as multiplets in the range of 2.2-2.8 ppm.

-

Bridge Proton (H7): The two protons at the C7 position (syn and anti) often exhibit a significant difference in chemical shift and can appear as a complex multiplet or two distinct signals.

-

Endo vs. Exo Protons: Protons in the endo position are shielded by the opposing C-C bond and typically resonate at a higher field (lower ppm) compared to their exo counterparts. The coupling constants between vicinal protons are also stereochemically dependent.

-

-

¹³C NMR: The chemical shifts of the carbon atoms are influenced by the strain of the bicyclic system. The bridgehead carbons (C1, C4) and the bridge carbon (C7) have characteristic chemical shifts.[5]

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended to establish proton-proton and proton-carbon connectivities.

-

-

Data Analysis:

-

Reference the spectra to the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (splitting patterns) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.

-

Assign the signals in the ¹³C NMR spectrum based on chemical shifts and correlations from 2D NMR data.

-

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[8]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis: The sample spectrum is ratioed against the background to obtain the final absorbance or transmittance spectrum. Characteristic absorption bands corresponding to the functional groups present in the molecule can then be identified.

The fragmentation of the bicyclo[2.2.1]heptane ring system under electron ionization (EI) often proceeds through characteristic pathways.

Common Fragmentation Pattern: A common fragmentation pathway involves a retro-Diels-Alder reaction, leading to the formation of cyclopentadiene and the corresponding dienophile radical cations. The base peak is often observed at m/z 66, corresponding to the cyclopentadiene radical cation.[9]

-

Sample Preparation: Dissolve a small amount of the this compound derivative in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase.

-

Ionization and Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: The resulting mass spectrum for each separated component is analyzed to determine the molecular weight from the molecular ion peak and to identify structural features from the fragmentation pattern.

Biological Activity and Signaling Pathways

The rigid this compound scaffold has been successfully incorporated into a variety of biologically active molecules, targeting a range of proteins and pathways implicated in disease.

Table 3: Biological Activity of Selected this compound Derivatives

| Compound Class | Target | Example Activity | Therapeutic Area |

| Prostaglandin (B15479496) D₂ Receptor Antagonists | DP2 (CRTH2) Receptor | IC₅₀ values in the low nanomolar range[4] | Allergic Inflammation |

| Anticancer Agents | Wnt/β-catenin Pathway, Carbonic Anhydrase | endo-IWR-1 inhibits Wnt signaling; some derivatives inhibit carbonic anhydrase | Oncology |

| Anticancer Agents | Apoptosis Induction | Norcantharidin and its derivatives induce apoptosis in various cancer cell lines[10] | Oncology |

| Anti-inflammatory Agents | COX-1/COX-2 | Some derivatives show selective COX-2 inhibition[11] | Inflammation |

Derivatives of bicyclo[2.2.1]heptane have been developed as potent and selective antagonists of the prostaglandin D₂ (PGD₂) receptor, CRTH2 (DP2). This receptor is a key mediator in allergic inflammatory responses.

Certain norbornene derivatives, such as endo-IWR-1, have been identified as antagonists of the Wnt/β-catenin signaling pathway.[10] This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. These inhibitors often act by stabilizing Axin, a key component of the β-catenin destruction complex.

The this compound scaffold is present in compounds that can induce apoptosis, a programmed cell death process critical for eliminating cancerous cells. Norcantharidin, a derivative of 7-oxanorbornene, is known to induce apoptosis, and other bicyclic compounds may exert their effects by interacting with proteins of the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway.[10][12][13]

Drug Discovery Workflow

The development of drugs based on the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.

References

- 1. Bicyclo(2.2.1)heptane | C7H12 | CID 9233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bicyclo(2.2.1)heptane, 2,2-dichloro- | C7H10Cl2 | CID 89246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(2-Chloroethyl)bicyclo[2.2.1]heptane | 184030-99-7 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trends in targeting Bcl-2 anti-apoptotic proteins for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ring Strain Analysis of the Bicycloheptane Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ring Strain in Bicyclic Systems

The bicycloheptane framework, a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂, represents a fascinating and highly relevant structural motif in modern chemistry. Its inherent ring strain, a consequence of deviations from ideal bond angles and eclipsed conformations, imparts unique chemical and physical properties. This stored potential energy not only governs the reactivity of these molecules but also presents a powerful tool for molecular design, particularly in the field of medicinal chemistry. Understanding and quantifying the ring strain within different this compound isomers is paramount for predicting their behavior and harnessing their potential in the development of novel therapeutics.

The strategic incorporation of strained bicyclic systems into drug candidates has emerged as a valuable strategy to modulate physicochemical and pharmacokinetic properties.[1][2][3] By replacing planar aromatic rings with three-dimensional, saturated scaffolds like bicycloheptanes, medicinal chemists can often achieve improvements in metabolic stability, solubility, and membrane permeability.[1][4] This guide provides a comprehensive analysis of the ring strain in key this compound isomers, details experimental and computational methodologies for its determination, and explores the application of these strained frameworks in drug discovery.

Quantitative Analysis of Ring Strain in this compound Isomers

The total ring strain energy of a cyclic molecule is the sum of angle strain (deviation from ideal sp³ bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (non-bonded interactions across the ring). In bicyclic systems, the geometric constraints imposed by the bridged or fused ring structures significantly amplify these strains. The table below summarizes the experimentally and computationally determined ring strain energies for three common this compound isomers.

| This compound Isomer | Structure | Ring Strain Energy (kcal/mol) | Ring Strain Energy (kJ/mol) |

| Bicyclo[2.2.1]heptane | Norbornane (B1196662) | 17.5[5], ~25[6] | ~72[7] |

| Bicyclo[3.1.1]heptane | ~26.2[8] | ||

| Bicyclo[4.1.0]heptane | Norcarane | ~27.2[9] |

Analysis of Strain Contributions:

-

Bicyclo[2.2.1]heptane (Norbornane): The significant strain in norbornane arises from the enforced boat conformation of the six-membered ring and the acute C-C-C bond angles at the methylene (B1212753) bridge.[7] The eclipsing interactions along the C2-C3 and C5-C6 bonds contribute significantly to the torsional strain.

-

Bicyclo[3.1.1]heptane: This isomer also possesses considerable ring strain, making it a valuable scaffold in medicinal chemistry as a meta-substituted benzene (B151609) bioisostere.[1]

-

Bicyclo[4.1.0]heptane (Norcarane): The fusion of a cyclopropane (B1198618) ring to a cyclohexane (B81311) ring introduces substantial angle strain inherent to the three-membered ring. The cis-fusion is more stable than the trans due to reduced torsional strain.[9]

Experimental and Computational Protocols for Ring Strain Determination

Experimental Protocol: Bomb Calorimetry

The experimental determination of ring strain energy relies on measuring the heat of combustion (ΔH°c) using bomb calorimetry. The difference between the experimental heat of combustion and the theoretical heat of combustion of a strain-free reference compound provides the strain energy.

Objective: To determine the heat of combustion of a this compound derivative to subsequently calculate its ring strain energy.

Materials and Equipment:

-

Isoperibol bomb calorimeter

-

High-pressure oxygen source

-

Benzoic acid (for calibration)

-

This compound sample (solid or liquid)

-

Fuse wire

-

Pellet press

-

Crucible

-

Distilled water

-

Standardized sodium hydroxide (B78521) solution (for acid correction)

-

Digital thermometer (0.001°C resolution)

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of benzoic acid pellet.

-

Measure and weigh a 10 cm piece of fuse wire.

-

Assemble the bomb: place the benzoic acid pellet in the crucible, attach the fuse wire to the electrodes, ensuring it touches the pellet.

-

Add 1 mL of distilled water to the bomb to saturate the internal atmosphere.

-

Seal the bomb and charge it with oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a known volume of water.

-

Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.

-

Ignite the sample and record the temperature rise until a maximum is reached and the temperature begins to fall.

-

Release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire.

-

Titrate the bomb washings with standardized NaOH to determine the amount of nitric acid formed.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and applying corrections for the fuse wire and nitric acid formation.

-

-

Sample Measurement:

-

Repeat the procedure using a precisely weighed sample of the this compound derivative (approximately 0.8-1.0 g).

-

Use the determined heat capacity of the calorimeter to calculate the heat of combustion of the this compound sample.

-

-

Strain Energy Calculation:

-

Calculate the theoretical heat of combustion for a strain-free acyclic alkane with the same number of carbons and hydrogens. This is typically done using group increment values.

-

The ring strain energy is the difference between the experimental heat of combustion per CH₂ group and the strain-free value, multiplied by the number of carbons in the ring.

-

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful and accessible method for estimating ring strain energy. Isodesmic or homodesmotic reactions are commonly employed, where the number and types of bonds are conserved on both sides of the reaction, allowing for the cancellation of systematic errors in the calculations.

Objective: To calculate the ring strain energy of a this compound isomer using DFT.

Software: Gaussian, Q-Chem, or other quantum chemistry software package.

Methodology:

-

Geometry Optimization:

-

Build the 3D structures of the this compound isomer and suitable strain-free reference molecules (e.g., propane, isobutane).

-

Perform geometry optimization and frequency calculations using a suitable level of theory, such as B3LYP with the 6-31+G* basis set. The absence of imaginary frequencies confirms a true energy minimum.

-

-

Energy Calculation:

-

Calculate the electronic energies (including zero-point vibrational energy corrections) of the optimized structures.

-

-

Isodesmic Reaction Scheme:

-

Construct a balanced isodesmic reaction. For bicyclo[2.2.1]heptane, a possible reaction is: Bicyclo[2.2.1]heptane + 7 CH₄ → 2 CH₃-CH₃ + 5 CH₃-CH₂-CH₃

-

The strain energy is calculated as the enthalpy change of this reaction: Strain Energy = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]

-

-

Alternative Method (QTAIM):

-

Perform a Quantum Theory of Atoms in Molecules (QTAIM) analysis on the calculated wavefunction.

-

Determine the kinetic energy density at the ring critical point (a point of minimum electron density within the ring).

-

Use an empirical regression equation to correlate the kinetic energy density with the ring strain energy.[10]

-

Application in Drug Development: Bicycloheptanes as Bioisosteres

The high degree of rigidity and defined three-dimensional structure of bicycloheptanes make them excellent candidates for bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[11] this compound frameworks, particularly bicyclo[3.1.1]heptane, are increasingly being used as non-classical bioisosteres for meta-substituted phenyl rings.[1][4]

The rationale behind this strategy is to replace a flat, metabolically susceptible aromatic ring with a saturated, three-dimensional scaffold that maintains the correct spatial orientation of key pharmacophoric groups. This can lead to several advantages:

-

Improved Metabolic Stability: Saturated bicyclic systems are generally less prone to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.

-

Enhanced Solubility: The introduction of a more three-dimensional, less lipophilic scaffold can improve aqueous solubility.

-

Increased Membrane Permeability: The greater fraction of sp³-hybridized carbons (Fsp³) in this compound-containing molecules can lead to improved membrane permeability.[1]

-

Novel Intellectual Property: The use of these unique scaffolds can provide a route to new chemical entities with distinct patentability.

A notable example is the use of a bicyclo[3.1.1]heptane core as a bioisostere for the meta-phenyl ring in analogues of the anti-cancer drug sonidegib and the anti-seizure drug URB597.[1] In these cases, the this compound analogues demonstrated improved membrane permeability and microsomal stability while maintaining comparable physicochemical properties to the parent drugs.[1]

Logical Workflow for Bioisosteric Replacement

Conceptual Signaling Pathway Modulation

While specific signaling pathway diagrams are highly dependent on the drug target, the general principle of how a this compound-containing drug modulates a biological target can be conceptualized. The rigid this compound scaffold acts as a fixed platform, presenting the pharmacophoric groups in a precise orientation for optimal interaction with the binding site of a receptor or enzyme. This controlled presentation can enhance binding affinity and selectivity compared to a more flexible acyclic or aromatic linker.

Conclusion

The inherent ring strain of the this compound framework is not a liability but rather a key feature that drives its unique reactivity and makes it a valuable tool in modern chemical science. For researchers in drug development, a thorough understanding of the strain energies of different this compound isomers provides a predictive foundation for their application as bioisosteres. The ability to replace planar aromatic systems with these three-dimensional, saturated scaffolds offers a powerful strategy to overcome common challenges in drug optimization, leading to candidates with improved pharmacokinetic and pharmacodynamic profiles. The continued development of novel synthetic routes to functionalized bicycloheptanes will undoubtedly expand their role in the creation of next-generation therapeutics.

References

- 1. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide (1005099-25-1) for sale [vulcanchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buy Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- | 30897-75-7 [smolecule.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. rsc.org [rsc.org]

- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Bicycloheptane and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptane, commonly known as norbornane, and its derivatives are a class of bridged bicyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, strained ring structure imparts unique stereochemical and electronic properties, making them valuable scaffolds in the design of novel therapeutics and advanced materials. The unambiguous characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular framework, functional groups, and stereochemistry.

This technical guide provides a comprehensive overview of the spectroscopic characterization of bicycloheptane and its derivatives, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. It includes a compilation of quantitative data, detailed experimental protocols, and a visualization of a relevant signaling pathway to aid researchers in their endeavors.

Data Presentation: Spectroscopic Data of this compound Derivatives

The following tables summarize key spectroscopic data for bicyclo[2.2.1]heptan-2-one and its derivatives, providing a valuable reference for researchers.

Table 1: ¹H NMR Spectroscopic Data of Bicyclo[2.2.1]heptan-2-one Derivatives (CDCl₃)

| Compound | H1 (δ, ppm) | H3 (δ, ppm) | H4 (δ, ppm) | H5, H6 (δ, ppm) | H7 (δ, ppm) | Other Signals (δ, ppm) |

| Bicyclo[2.2.1]heptan-2-one | 2.65 (m) | 1.80-2.00 (m) | 2.45 (m) | 1.50-1.70 (m) | 1.30 (m) | |

| 1-Hexylbicyclo[2.2.1]heptan-2-one[1] | 2.57 (t, J=4.2 Hz) | 1.95 (dd), 2.14-2.06 (m) | 1.75-1.60 (m), 1.59-1.36 (m) | 0.87 (t, 3H), 1.20-1.35 (m, 8H) | ||

| 1-Heptylbicyclo[2.2.1]heptan-2-one[1] | 2.55 (t, J=3.9 Hz) | 1.92 (dd), 2.15-2.05 (m) | 1.76-1.55 (m), 1.54-1.34 (m) | 0.86 (t, 3H), 1.15-1.34 (m, 10H) | ||

| 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one[1] | 1.86 (q, J=7.2 Hz) | 1.70-1.50 (m), 1.48-1.25 (m) | 0.96 (d, 3H), 1.11 (s, 3H), 1.14 (s, 3H) | |||

| exo-Norborneol | 2.21 (m) | 2.14 (m) | 1.05-1.65 (m) | 1.25 (m), 1.73 (m) | 3.59 (d) | |

| endo-Norborneol | 1.75 (m) | 2.45 (m) | 1.10-1.60 (m) | 1.35 (m), 1.80 (m) | 3.98 (m) |

Table 2: ¹³C NMR Spectroscopic Data of Bicyclo[2.2.1]heptan-2-one Derivatives (CDCl₃)

| Compound | C1 (δ, ppm) | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | C7 (δ, ppm) | Other Signals (δ, ppm) |

| Bicyclo[2.2.1]heptan-2-one[2] | 49.9 | 217.0 | 45.2 | 37.9 | 27.9 | 24.3 | 35.5 | |

| 1-Hexylbicyclo[2.2.1]heptan-2-one[1] | 57.9 | 219.1 | 46.2 | 34.0 | 25.9 | 28.4 | 41.2 | 14.1, 22.6, 28.7, 29.8, 30.0, 31.8 |

| 1-Heptylbicyclo[2.2.1]heptan-2-one[1] | 57.9 | 218.9 | 46.2 | 34.0 | 25.9 | 28.4 | 41.2 | 14.1, 22.6, 28.7, 29.2, 29.8, 30.3, 31.8 |

| 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one[1] | 55.0 | 221.4 | 50.4 | 45.2 | 29.3 | 34.2 | 53.6 | 8.8, 14.3, 19.7 |

| exo-Norborneol | 43.1 | 75.0 | 40.0 | 35.1 | 28.5 | 24.5 | 35.6 | |

| endo-Norborneol | 41.9 | 75.8 | 45.1 | 35.7 | 29.6 | 24.8 | 38.6 |

Table 3: Key IR Absorption Frequencies for Bicyclo[2.2.1]heptane Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=O (Ketone) | 1740 - 1750[1] | Strong, characteristic of the strained five-membered ring within the bicyclic system. |

| C-H (alkane) | 2850 - 2960[1] | Strong, stretching vibrations. |

| O-H (alcohol) | 3200 - 3600 | Broad, characteristic of hydroxyl groups in derivatives like norborneol. |

| C-O (alcohol) | 1000 - 1260 | Stretching vibrations. |

Table 4: Common Mass Spectrometry Fragments for Bicyclo[2.2.1]heptan-2-one Derivatives

| m/z | Proposed Fragment | Notes |

| [M]+ | Molecular Ion | Often of moderate to low intensity. |

| [M-28]+ | Loss of CO | Characteristic fragmentation of cyclic ketones. |

| 95 | C₇H₁₁⁺ | Resulting from loss of CO and subsequent rearrangement. |

| 81 | C₆H₉⁺ | Further fragmentation. |

| 67 | C₅H₇⁺ | Common fragment in cyclic systems. |

| Base Peak | Varies | Often m/z 95 or 80 for substituted derivatives[1]. |

Table 5: UV-Vis Spectroscopic Data for Bicyclic Ketones

| Chromophore | λmax (nm) | Transition | Solvent |

| C=O (saturated ketone) | ~280-300 | n → π | Hexane/Ethanol |

| α,β-unsaturated ketone | 220-250 | π → π | Hexane/Ethanol |

| α,β-unsaturated ketone | 310-330 | n → π* | Hexane/Ethanol |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline generalized procedures for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and stereochemistry of this compound derivatives.

Materials:

-

This compound derivative sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's spinner. Place the sample in the magnet and lock onto the deuterium (B1214612) signal of the solvent. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary to obtain a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): For complex derivatives, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proton proximities, which is invaluable for stereochemical assignments.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δH 7.26, δC 77.16) or an internal standard like tetramethylsilane (B1202638) (TMS). Integrate the peaks in the ¹H NMR spectrum and analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound derivative sample

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sampling accessory (e.g., ATR, KBr pellets, or salt plates)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample holder or clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure to ensure good contact. This is often the simplest and quickest method.

-

Thin Film (for liquids or solutions): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample. Place a second salt plate on top.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Spectrum Acquisition: Place the prepared sample in the spectrometer's sample compartment. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups by comparing the peak positions (in cm⁻¹) to correlation tables. Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern for the specific molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule for structural elucidation and confirmation.

Materials:

-

This compound derivative sample

-

Mass spectrometer (e.g., with Electron Ionization - EI)

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Vial and syringe for sample introduction

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

-

Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this is often done via a gas chromatograph (GC-MS), which also provides separation from any impurities. For less volatile or thermally sensitive compounds, direct infusion or a direct insertion probe can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for bicyclic systems include the loss of small neutral molecules (e.g., CO, H₂O) and retro-Diels-Alder reactions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly for derivatives containing chromophores.

Materials:

-

This compound derivative sample

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Spectroscopic grade solvent (e.g., hexane, ethanol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the UV-Vis spectrum, typically over a range of 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known. The position and intensity of the absorption bands can provide information about the presence of conjugated systems or other chromophores. For instance, α,β-unsaturated ketone derivatives of this compound will exhibit characteristic π → π* and n → π* transitions.[3][4]

Signaling Pathway and Experimental Workflow Visualization

Several this compound derivatives have been investigated for their biological activity, including their role as prostaglandin (B15479496) D2 (PGD2) receptor antagonists.[5] The following diagram illustrates the signaling pathway of the PGD2 receptor 2 (DP2/CRTH2), a G-protein coupled receptor involved in allergic and inflammatory responses.[6][7]

Caption: PGD2 Receptor 2 Signaling Pathway.

The following diagram illustrates a general experimental workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.

Caption: Spectroscopic Characterization Workflow.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a multifaceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides the most detailed information about the molecular structure and stereochemistry, while IR spectroscopy is invaluable for the rapid identification of functional groups. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, and UV-Vis spectroscopy is useful for characterizing derivatives containing chromophores. By following rigorous experimental protocols and integrating the data from these techniques, researchers can confidently elucidate the structures of novel this compound derivatives, paving the way for their application in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

The Genesis of a Strained System: Early Synthetic Routes to Norbornane and their Historical Context

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Norbornane (B1196662) (bicyclo[2.2.1]heptane) is a saturated bicyclic hydrocarbon that has served as a cornerstone in the development of physical organic chemistry.[1][2] Its rigid, strained ring system has provided a unique scaffold for studying reaction mechanisms, stereochemistry, and the fundamental principles of chemical bonding.[3] The historical journey to the synthesis of norbornane is intrinsically linked to two major conceptual advancements in organic chemistry: the understanding of ring strain and the discovery of the Diels-Alder reaction. This technical guide provides an in-depth exploration of the early synthetic routes to norbornane, detailing the experimental protocols of these seminal syntheses and placing them within their rich historical and theoretical context.

Historical Context: Strain and Synthesis

The late 19th and early 20th centuries were a period of profound advancement in the understanding of cyclic organic molecules. Adolf von Baeyer's "Strain Theory," proposed in 1885, was a pivotal, though ultimately incomplete, framework for understanding the stability of cyclic compounds.[4] Baeyer postulated that the stability of a cycloalkane was dependent on the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. While this theory provided a rationale for the instability of small rings like cyclopropane (B1198618) and cyclobutane, it incorrectly predicted that larger rings would be increasingly strained.[5] The concept of puckered, non-planar rings, which could relieve this supposed strain, was not yet widely accepted.

It was against this backdrop that the synthesis of bicyclic systems presented a significant challenge and a means to probe the limits of chemical structures. The synthesis of camphor, a naturally occurring bridged bicyclic ketone, by Gustaf Komppa in 1903 was a landmark achievement in total synthesis and provided an early glimpse into the world of bicyclo[2.2.1]heptane derivatives.[6]

The true synthetic gateway to the norbornane framework was unlocked with the discovery of the diene synthesis by Otto Diels and Kurt Alder in 1928, a discovery for which they were awarded the Nobel Prize in Chemistry in 1950.[7][8] This powerful cycloaddition reaction, which forms a six-membered ring from a conjugated diene and a dienophile, provided a direct and versatile method for constructing the bicyclo[2.2.1]heptene skeleton, the immediate precursor to norbornane.[7]

Early Synthetic Routes to Norbornane

The most historically significant and enduringly practical route to norbornane involves a two-step process: the Diels-Alder reaction to form norbornene, followed by the reduction of the double bond. An alternative early route involved the reduction of norcamphor (B56629).

Route 1: Diels-Alder Reaction and Subsequent Hydrogenation

This is the most common and efficient method for the synthesis of norbornane.

Step 1: Synthesis of Norbornene (Bicyclo[2.2.1]hept-2-ene) via Diels-Alder Reaction

The reaction involves the [4+2] cycloaddition of cyclopentadiene (B3395910) (the diene) and ethylene (B1197577) (the dienophile).[9] Cyclopentadiene is typically generated in situ by the thermal cracking of its dimer, dicyclopentadiene.

Step 2: Catalytic Hydrogenation of Norbornene

The double bond in norbornene is readily reduced to yield the saturated norbornane skeleton. Various catalysts can be employed for this transformation.

Route 2: Reduction of Norcamphor (Bicyclo[2.2.1]heptan-2-one)

An earlier, though less direct, route to norbornane involves the reduction of norcamphor. Norcamphor itself can be synthesized via a Diels-Alder reaction between cyclopentadiene and vinyl acetate (B1210297), followed by hydrolysis and oxidation.[10] The reduction of the carbonyl group in norcamphor to a methylene (B1212753) group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the early synthetic routes to norbornane.

Table 1: Diels-Alder Synthesis of Norbornene

| Reactants | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Reference |

| Dicyclopentadiene, Ethylene | 190-200 | 800-900 (initial) | 7 | 57-71 | [11] |

| Dicyclopentadiene, Ethylene | 160-280 | 145-2175 | 0.05-2 | >97 (conversion) | [12] |

Table 2: Catalytic Hydrogenation of Norbornene to Norbornane

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |

| 5-Vinyl-2-norbornene | Pd/γ-Al2O3 | n-Heptane | 76 | Not specified | Not specified | High | [5] |

| 5-Ethenylbicyclo[2.2.1]hept-2-ene | Raney Nickel | Not specified | -10 to 20 | 7.9-9.9 | 3-7 | High | [13] |

| Norbornadiene | [Rh(NBD)(PPh3)2]BF4 | Dichloromethane | Room Temp | 1 | Not specified | High | [12] |

Table 3: Wolff-Kishner Reduction of Ketones

| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| General Ketones | Hydrazine (B178648), KOH | Ethylene Glycol | ~200 | High | [14][15] |

| β-(p-phenoxybenzoyl)propionic acid | Hydrazine hydrate, NaOH | Diethylene Glycol | 200 | 95 | [14] |

Experimental Protocols

Protocol 1: Synthesis of Norbornane via Diels-Alder Reaction and Hydrogenation

Step A: Synthesis of Norbornene from Dicyclopentadiene and Ethylene [11]

-

Apparatus: A 1-liter steel bomb is used as the reaction vessel.

-

Charging the Reactor: The bomb is charged with 200 g (1.5 moles) of dicyclopentadiene.

-

Introduction of Ethylene: The bomb is flushed with ethylene and then filled, while shaking, to an initial pressure of 800–900 p.s.i. at 25 °C.

-

Reaction: Shaking is continued as the bomb is slowly heated to 190–200 °C and maintained at this temperature for 7 hours. The pressure will increase to a maximum of approximately 2350 p.s.i. near 180 °C.

-

Work-up and Purification: After cooling and venting the bomb, the crude product is transferred to a distillation apparatus. The fraction boiling between 93° and 100 °C is collected. This yields 162–202 g (57–71%) of norbornene. The product can be redistilled to a boiling point of 94–97 °C/740 mm, with a melting point of 44–44.5 °C (in a sealed capillary).

Step B: Catalytic Hydrogenation of Norbornene to Norbornane (General Procedure)

-

Apparatus: A high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator) is equipped with a stirrer and a heating mantle.

-

Catalyst and Solvent: A suitable catalyst (e.g., 5% Palladium on carbon, Raney Nickel) is suspended in a solvent such as ethanol (B145695) or ethyl acetate in the reaction vessel.

-

Addition of Norbornene: Norbornene, dissolved in the same solvent, is added to the reaction vessel.

-

Hydrogenation: The apparatus is sealed, flushed with hydrogen gas, and then pressurized to the desired hydrogen pressure. The mixture is stirred vigorously and heated if necessary. The reaction progress is monitored by the uptake of hydrogen.

-

Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration (caution: catalysts are often pyrophoric). The solvent is removed from the filtrate by distillation to yield crude norbornane. The product can be further purified by sublimation or recrystallization.

Protocol 2: Synthesis of Norbornane via Reduction of Norcamphor

Step A: Synthesis of Norcamphor [10]

This is a multi-step process:

-

Diels-Alder Reaction: Cyclopentadiene and vinyl acetate undergo a Diels-Alder reaction to form 5-norbornen-2-yl acetate.

-

Hydrogenation: The double bond of 5-norbornen-2-yl acetate is catalytically hydrogenated to yield norbornyl acetate.

-

Saponification: The acetate ester is saponified (hydrolyzed under basic conditions) to produce norborneol.

-

Oxidation: The secondary alcohol, norborneol, is oxidized to the ketone, norcamphor, using an oxidizing agent such as chromic acid.

Step B: Wolff-Kishner Reduction of Norcamphor to Norbornane [14][15]

-

Formation of Hydrazone: Norcamphor is reacted with hydrazine hydrate, typically in a high-boiling solvent like ethylene glycol or diethylene glycol, to form the corresponding hydrazone in situ.

-

Reduction: A strong base, such as potassium hydroxide (B78521) or sodium hydroxide, is added to the reaction mixture. The mixture is then heated to a high temperature (around 200 °C). This promotes the decomposition of the hydrazone, with the evolution of nitrogen gas, to form norbornane.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with a low-boiling organic solvent (e.g., ether or pentane). The organic extracts are washed, dried, and the solvent is removed to yield crude norbornane. Purification can be achieved by sublimation or recrystallization.

Visualizations

References

- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 2. cerritos.edu [cerritos.edu]

- 3. US6579419B1 - Method for purifying norbornene by distillation - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. researchgate.net [researchgate.net]

- 6. Norbornane [webbook.nist.gov]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels–Alder reaction | Research Starters | EBSCO Research [ebsco.com]

- 9. File:Norbornene synthesis by Diels-Alder reaction.png - Wikimedia Commons [commons.wikimedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. RU2707563C1 - Method of producing 2-ethylidene norbornane - Google Patents [patents.google.com]

- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Bicyclo[2.2.1]heptane and Its Congeners: A Technical Guide to Their Application as Aromatic Ring Bioisosteres in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of aromatic rings with saturated bicyclic scaffolds is a powerful tool in modern medicinal chemistry to overcome liabilities associated with flat, lipophilic aromatic moieties. This guide provides an in-depth technical overview of bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.1]heptane (norbornane) as bioisosteres for aromatic rings. By leveraging their rigid, three-dimensional structures, these bioisosteres can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, including enhanced solubility, metabolic stability, and cell permeability, while maintaining or even improving biological activity. This document details the advantages of these scaffolds, presents case studies with comparative quantitative data, outlines detailed experimental protocols for their evaluation, and provides visualizations of relevant biological pathways.

Introduction to Bicyclic Scaffolds as Aromatic Bioisosteres

The phenyl ring is a ubiquitous structural motif in pharmaceuticals, present in approximately 45% of approved drugs.[1] However, its planarity and lipophilicity can contribute to poor solubility, metabolic instability (due to CYP450-mediated oxidation), and non-specific protein binding.[1] To mitigate these issues, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) saturated scaffolds.[2] Among these, bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.1]heptane (norbornane) have emerged as particularly valuable non-classical bioisosteres of the para-substituted phenyl ring.[2][3]